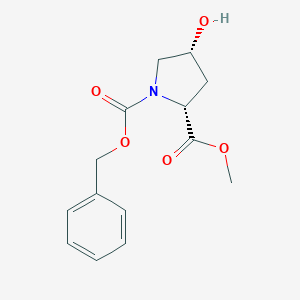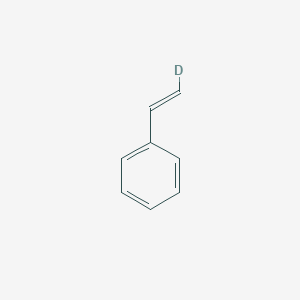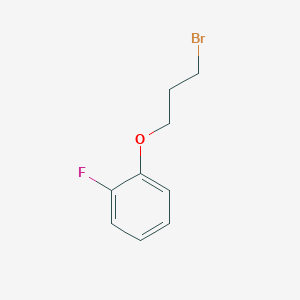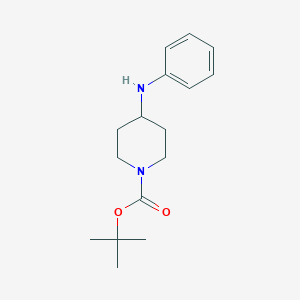
1-Boc-4-(苯胺基)哌啶
概述
描述
科学研究应用
作用机制
Target of Action
The compound 1-Boc-4-(Phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These substances are potent opioids, which act on the opioid receptors in the body.
Mode of Action
Instead, it is converted into active compounds through several synthetic steps . These active compounds then bind to opioid receptors, mimicking the action of endogenous opioids to produce analgesic effects.
Action Environment
The action of 1-Boc-4-(Phenylamino)piperidine and its derivatives can be influenced by various environmental factors. For example, the compound is stable at room temperature, but it needs to avoid contact with strong oxidants and strong acids to avoid reactions . Under basic conditions, the BOC group can be deprotected, allowing the compound to regain its activity .
生化分析
Biochemical Properties
1-Boc-4-(Phenylamino)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s phenylamino group can engage in hydrogen bonding and π-π interactions with amino acid residues in proteins, enhancing its binding affinity and specificity . Additionally, 1-Boc-4-(Phenylamino)piperidine can act as a substrate for enzymes involved in the synthesis of complex organic molecules .
Cellular Effects
1-Boc-4-(Phenylamino)piperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . The compound can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function . Furthermore, 1-Boc-4-(Phenylamino)piperidine impacts cellular metabolism by influencing the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
At the molecular level, 1-Boc-4-(Phenylamino)piperidine exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity . The compound’s phenylamino group can form hydrogen bonds and π-π interactions with amino acid residues, stabilizing the enzyme-substrate complex . Additionally, 1-Boc-4-(Phenylamino)piperidine can influence gene expression by binding to transcription factors and other regulatory proteins, modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-(Phenylamino)piperidine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 1-Boc-4-(Phenylamino)piperidine can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability and activity may decrease over time, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of 1-Boc-4-(Phenylamino)piperidine vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, 1-Boc-4-(Phenylamino)piperidine may exhibit toxic effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this threshold can lead to toxicity .
Metabolic Pathways
1-Boc-4-(Phenylamino)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, 1-Boc-4-(Phenylamino)piperidine can influence metabolic flux by modulating the activity of key metabolic enzymes, altering the levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, 1-Boc-4-(Phenylamino)piperidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s phenylamino group can enhance its binding affinity to specific transporters, promoting its accumulation in certain cellular compartments . Additionally, 1-Boc-4-(Phenylamino)piperidine can be localized to specific tissues based on its interactions with tissue-specific transporters and binding proteins .
Subcellular Localization
1-Boc-4-(Phenylamino)piperidine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, 1-Boc-4-(Phenylamino)piperidine can be targeted to the mitochondria, influencing cellular metabolism and energy production .
准备方法
合成路线和反应条件
4-苯胺基-1-Boc-哌啶的合成通常涉及在碱性条件下,4-苯胺基哌啶与叔丁基氯甲酸酯反应 . 反应在二氯甲烷等有机溶剂中进行,使用三乙胺等碱中和反应过程中生成的盐酸 . 反应混合物然后在室温下搅拌数小时,直到反应完成。 产物通过萃取分离,并通过重结晶或色谱法纯化 .
工业生产方法
4-苯胺基-1-Boc-哌啶的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用工业级溶剂和试剂,并且反应条件已针对最大产率和纯度进行了优化 . 产物通常使用大型色谱法或结晶技术进行纯化 .
化学反应分析
反应类型
4-苯胺基-1-Boc-哌啶会发生各种类型的化学反应,包括:
取代反应: 该化合物可以参与亲核取代反应,其中苯胺基可以被其他亲核试剂取代.
脱保护反应: Boc(叔丁氧羰基)保护基可以在酸性条件下脱除,得到游离胺.
常用试剂和条件
主要产物
取代产物: 根据所用亲核试剂的不同,可以得到4-苯胺基-1-Boc-哌啶的各种取代衍生物.
脱保护产物: 脱除 Boc 基团得到 4-苯胺基哌啶.
相似化合物的比较
4-苯胺基-1-Boc-哌啶在结构上与其他哌啶衍生物相似,例如:
4-苯胺基哌啶: 4-苯胺基-1-Boc-哌啶的脱保护形式.
N-苯乙基-4-哌啶酮: 另一种用于合成阿片类药物的前体.
4-苯胺基-N-苯乙基哌啶: 用于合成芬太尼类似物的化合物.
属性
IUPAC Name |
tert-butyl 4-anilinopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIWISWAPVQGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363439 | |
| Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125541-22-2 | |
| Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BOC-4-AP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB6P54SRS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
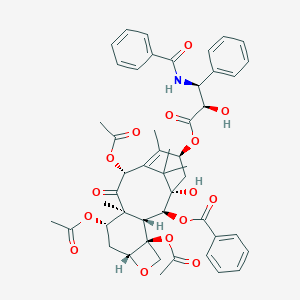


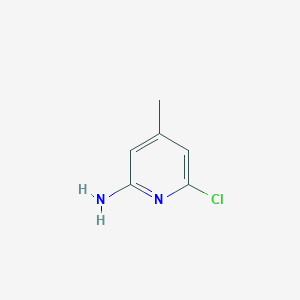
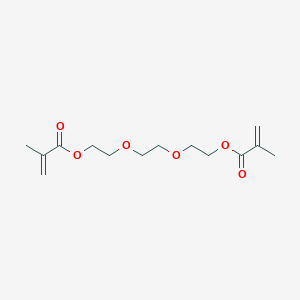


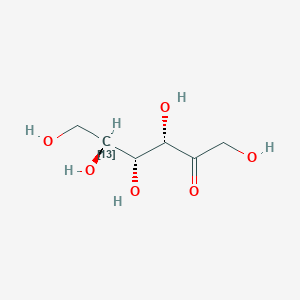

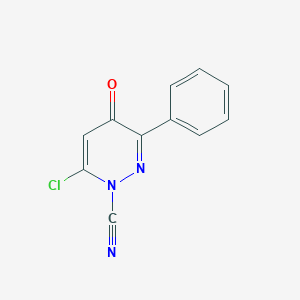
![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
